4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine
Description
4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine is a pyrimidine derivative featuring a fused thienopyridine moiety. This compound is notable for its role as a structural component in spiro-thiazolidine heterocycles, which exhibit significant antimicrobial activity . The thienopyridine group enhances molecular rigidity and binding affinity, while the pyrimidine core allows for functional group modifications that influence biological activity. Synthetic routes often involve multicomponent reactions or substitutions on the pyrimidine ring, as seen in analogous compounds like clopidogrel and prasugrel .
Properties
Molecular Formula |
C11H11ClN4S |
|---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
4-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C11H11ClN4S/c12-10-9(13)11(15-6-14-10)16-3-1-8-7(5-16)2-4-17-8/h2,4,6H,1,3,5,13H2 |
InChI Key |
BCJMLYXNHQFUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate thienopyridine derivatives followed by chlorination and amination steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understanding its mechanism.
Biological Activity
4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and a thieno[3,2-c]pyridine moiety. Its molecular formula is with a molecular weight of 299.78 g/mol. The presence of chlorine and sulfur atoms in its structure contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and has been implicated in various cancers .
- Receptor Binding : The compound may also exhibit affinity for certain receptors that regulate cellular signaling pathways. Its structural similarity to other thienopyridine derivatives indicates potential interactions with G-protein coupled receptors (GPCRs) and other membrane-bound proteins.
In Vitro Studies
In vitro assays have demonstrated the cytotoxicity of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 10.5 | Induction of apoptosis |
| MCF7 (Breast) | 12.0 | Cell cycle arrest |
| A549 (Lung) | 15.3 | Inhibition of proliferation |
These results indicate that the compound has significant potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell growth.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its therapeutic potential. Factors such as solubility and stability under physiological conditions will significantly influence its bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
Antiplatelet Agents: Clopidogrel and Prasugrel
- Clopidogrel (Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate): Structure: Shares the 6,7-dihydrothieno[3,2-c]pyridine moiety but includes an ester group at the C2 position. Activity: Irreversible P2Y12 receptor antagonist, used for thrombosis prevention . Synthesis: Optimized via microwave-assisted multicomponent reactions with organozinc reagents and glyoxylate derivatives .
- Prasugrel (2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)-ethanone): Structure: Features a cyclopropyl and fluorophenyl group, enhancing metabolic stability. Activity: Faster-acting antiplatelet agent compared to clopidogrel .
Pyrimidine-Based Antimicrobial Agents
Compound 72 (Spiro-thiazolidine derivative) :
- Structure : Incorporates the target compound as a substituent in a spiro-thiazolidine scaffold.
- Activity : Exhibits robust antibacterial and antifungal activity (MIC values comparable to streptomycin and amphotericin B) .
- Mechanism : Disrupts microbial cell wall synthesis via thiazole ring interactions .
- 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine: Structure: Methoxy and methyl groups replace the thienopyridine moiety. Application: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Other Pyrimidine Derivatives
4-Chloro-6-[4-(3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine :
- 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine: Structure: Iodo and methylsulfanyl substituents enhance halogen bonding. Application: Potential antiviral and antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
